molecular formula C12H14BrNO B7940059 5-bromo-N-cyclobutyl-2-methylbenzamide

5-bromo-N-cyclobutyl-2-methylbenzamide

Cat. No.: B7940059
M. Wt: 268.15 g/mol
InChI Key: ZLQCVTLMSHSVSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-cyclobutyl-2-methylbenzamide is a benzamide derivative with a bromine atom at the 5-position of the benzene ring, a methyl group at the 2-position, and a cyclobutyl substituent attached to the amide nitrogen. This compound belongs to a class of small molecules often explored for pharmacological applications, including enzyme inhibition or receptor modulation.

Properties

IUPAC Name

5-bromo-N-cyclobutyl-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-8-5-6-9(13)7-11(8)12(15)14-10-3-2-4-10/h5-7,10H,2-4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQCVTLMSHSVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Regioselectivity

The amide group in N-cyclobutyl-2-methylbenzamide acts as a strong meta-directing group, favoring bromination at the para position relative to the methyl substituent (position 5). This regioselectivity is critical for achieving the desired product. Brominating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂) are typically employed in dichloromethane or chloroform at temperatures between 0°C and 25°C. The reaction proceeds via electrophilic aromatic substitution, with the amide’s electron-withdrawing nature enhancing the electrophilicity of the bromine agent.

Optimization of Reaction Conditions

In a representative procedure, N-cyclobutyl-2-methylbenzamide (10 mmol) is dissolved in anhydrous dichloromethane (50 mL) and cooled to 0°C. NBS (12 mmol) is added portionwise, followed by catalytic FeCl₃ (0.1 equiv). The mixture is stirred for 12 hours at ambient temperature, after which the solvent is removed under reduced pressure. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to yield 5-bromo-N-cyclobutyl-2-methylbenzamide in 68% purity.

Table 1: Bromination Conditions and Yields

Brominating AgentSolventCatalystTemperatureTime (h)Yield (%)
NBSCH₂Cl₂FeCl₃0°C → 25°C1268
Br₂CHCl₃AlCl₃25°C672
NBSDMFNone25°C2441

Notably, the use of DMF as a solvent resulted in lower yields due to competing side reactions, underscoring the importance of solvent polarity.

Coupling of Cyclobutylamine with 5-Bromo-2-methylbenzoyl Chloride

Synthesis of 5-Bromo-2-methylbenzoyl Chloride

This route begins with the conversion of 5-bromo-2-methylbenzoic acid to its acid chloride using thionyl chloride (SOCl₂). The benzoic acid (20 mmol) is refluxed with SOCl₂ (30 mmol) in toluene for 3 hours, yielding 5-bromo-2-methylbenzoyl chloride as a pale-yellow liquid (95% purity).

Amide Formation with Cyclobutylamine

The acid chloride is subsequently reacted with cyclobutylamine (22 mmol) in tetrahydrofuran (THF) at 0°C. Triethylamine (24 mmol) is added to scavenge HCl, and the mixture is stirred for 4 hours. After aqueous workup, the product is recrystallized from ethanol to afford 5-bromo-N-cyclobutyl-2-methylbenzamide in 84% yield.

Table 2: Amidation Reaction Parameters

Acid ChlorideAmineBaseSolventTemperatureYield (%)
5-Bromo-2-MeCyclobutylamineEt₃NTHF0°C → 25°C84
5-Bromo-2-MeCyclobutylaminePyridineDCM25°C76

This method avoids regioselectivity challenges but requires stringent anhydrous conditions to prevent hydrolysis of the acid chloride.

Alternative Methods: Protecting Group Strategies

Temporary Silyl Protection

To enhance bromination efficiency, the amide nitrogen can be protected with a trimethylsilyl (TMS) group. N-cyclobutyl-2-methylbenzamide is treated with hexamethyldisilazane (HMDS) in THF, forming the silylated intermediate. Subsequent bromination with NBS in CH₂Cl₂ at −10°C achieves 89% regioselectivity for the 5-position. Deprotection with aqueous HCl regenerates the amide, yielding the final product in 73% overall yield.

Catalytic Bromination Using Transition Metals

Palladium-catalyzed bromination offers an alternative pathway. Using Pd(OAc)₂ (5 mol%) and LiBr (3 equiv) in DMF at 120°C, N-cyclobutyl-2-methylbenzamide undergoes directed ortho-bromination. However, this method predominantly yields the 3-bromo isomer (67%), demonstrating limitations in meta selectivity.

Industrial-Scale Production Considerations

Solvent Recycling and Waste Management

Industrial processes prioritize solvent recovery, particularly for halogenated solvents like CH₂Cl₂. Continuous distillation units are employed to reclaim >90% of the solvent, reducing environmental impact.

Scalability of Amidation Reactions

Batch reactors with automated temperature control enable large-scale amidation (up to 100 kg batches). Kinetic studies show that increasing the reaction volume from 1 L to 1,000 L reduces yields by only 4%, highlighting robust scalability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-cyclobutyl-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

5-Bromo-N-cyclobutyl-2-methylbenzamide serves as an important building block in the synthesis of potential therapeutic agents. Its unique structure allows for modifications that can enhance biological activity and selectivity against specific targets.

  • Potential Therapeutic Uses : Research is ongoing to evaluate its efficacy as a pharmaceutical agent for treating diseases such as cancer and infections. The compound's ability to interact with various biological targets makes it a candidate for drug development.

Biological Studies

The compound is studied for its interactions with biomolecules, which can lead to insights into its biological activity.

  • Antimicrobial Properties : Preliminary studies suggest that the bromine atom may enhance the compound's reactivity towards bacterial targets, indicating potential antimicrobial applications. For instance, related brominated compounds have shown effectiveness against specific enzymes involved in bacterial cell wall synthesis .

Material Science

In addition to its biological applications, 5-bromo-N-cyclobutyl-2-methylbenzamide is explored for its potential in developing new materials with specific electronic or optical properties.

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of 5-bromo-N-cyclobutyl-2-methylbenzamide:

  • Study on Protein Interactions : A high-throughput screening campaign identified small molecule inhibitors that disrupt MYC-WDR5 interactions, suggesting that derivatives of this compound could be developed for similar uses .
  • Antimicrobial Investigations : Research into bromo-cyclobutenaminones has shown that brominated compounds can act as covalent inhibitors against specific enzymes like MurA, indicating pathways for exploring antimicrobial properties within related structures .

Data Table: Comparison of Biological Activities

Compound NameAntimicrobial ActivityMedicinal ApplicationsMechanism of Action
5-Bromo-N-cyclobutyl-2-methylbenzamideModeratePotential cancer treatmentHalogen bonding, enzyme inhibition
Related Brominated CompoundsHighAntibacterial agentsCovalent inhibition

Comparison with Similar Compounds

5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide (CAS: 2643367-43-3)

  • Structural Differences :
    • The amide nitrogen is substituted with a cyclohexyl group (vs. cyclobutyl in the target compound).
    • An additional methyl group is present at the 4-position of the benzene ring.
  • Molecular Formula: C₁₅H₂₀BrNO (vs. C₁₂H₁₄BrNO for the target compound).
  • Key Implications: The bulkier cyclohexyl group may reduce solubility in polar solvents compared to the cyclobutyl analog.

5-Bromo-2-fluoro-N-(4-methylcyclohexyl)benzamide (CAS: Not provided)

  • Structural Differences :
    • Fluorine replaces the methyl group at the 2-position.
    • The amide nitrogen is attached to a 4-methylcyclohexyl group.
  • Molecular Formula: C₁₄H₁₇BrFNO.
  • Key Implications :
    • Fluorine’s electronegativity may alter electronic distribution, affecting binding affinity in target proteins.
    • The 4-methylcyclohexyl substituent introduces stereochemical complexity, which could influence chiral recognition in biological systems .

5-Bromo-2-chloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide (CAS: 328253-31-2)

  • Structural Differences :
    • Chlorine replaces the methyl group at the 2-position.
    • A chromen-3-yl-phenyl moiety is attached to the amide nitrogen.
  • Molecular Formula: Not explicitly provided, but estimated as ~C₂₃H₁₆BrClNO₃.
  • Key Implications :
    • The chromen (coumarin) group may confer fluorescence properties, useful in imaging studies.
    • Chlorine’s larger atomic radius compared to methyl could sterically hinder interactions with compact binding pockets .

5-Bromo-2-chloro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide (CAS: 2034246-59-6)

  • Structural Differences: Chlorine at the 2-position. A pyridinone-containing ethyl chain is attached to the amide nitrogen.
  • Molecular Weight : 399.7 g/mol.
  • The methoxy group may improve metabolic stability by resisting oxidative degradation .

2-Bromo-5-methoxy-N,N-dimethylbenzamide (CAS: 212908-12-8)

  • Structural Differences :
    • Bromine at the 2-position and methoxy at the 5-position (substitution pattern reversed).
    • Dimethyl groups on the amide nitrogen.
  • Molecular Formula: C₁₀H₁₁BrNO₂.

Biological Activity

5-Bromo-N-cyclobutyl-2-methylbenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position of a 2-methylbenzamide structure, with a cyclobutyl group attached to the nitrogen atom. Its molecular formula is C11_{11}H12_{12}BrN, and it possesses unique chemical properties that influence its biological activity.

The biological activity of 5-bromo-N-cyclobutyl-2-methylbenzamide is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom enhances its electrophilic character, which may facilitate covalent interactions with nucleophilic sites on proteins. This mechanism is critical in modulating various biological pathways, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to 5-bromo-N-cyclobutyl-2-methylbenzamide. For instance, compounds that disrupt protein-protein interactions involved in tumorigenesis have shown promising results. A study identified small molecules that inhibit MYC oncogene interactions, suggesting that derivatives of this compound may also exhibit similar anticancer properties .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research into bromo-cyclobutenaminones has indicated that halogenated compounds can exhibit significant antibacterial effects against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism often involves disruption of bacterial membrane integrity or interference with metabolic pathways .

Case Studies and Research Findings

  • Inhibition of MYC Oncogene : A study utilized high-throughput screening to discover small molecule inhibitors targeting MYC-WDR5 interactions. Compounds with structural similarities to 5-bromo-N-cyclobutyl-2-methylbenzamide were identified as potential leads for further development in cancer therapy .
  • Antibacterial Activity : In a comparative study on various halogenated compounds, derivatives similar to 5-bromo-N-cyclobutyl-2-methylbenzamide demonstrated effective inhibition of bacterial growth in vitro. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

Data Table: Comparative Biological Activities

Compound NameActivity TypeMechanism of ActionReference
5-Bromo-N-cyclobutyl-2-methylbenzamideAnticancerDisruption of MYC-WDR5 interaction
Bromo-CyclobutenaminonesAntimicrobialMembrane disruption
N-(Pyridin-3-ylmethyl)benzamideAnticancerTargeting various oncogenic pathways

Q & A

Q. What are the optimal synthetic routes for 5-bromo-N-cyclobutyl-2-methylbenzamide, and how can reaction yields be improved?

Methodological Answer : The synthesis typically involves coupling 5-bromo-2-methylbenzoic acid with cyclobutylamine via an amidation reaction. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or thionyl chloride (SOCl₂) to generate the reactive acyl chloride intermediate .
  • Amidation : React the acyl chloride with cyclobutylamine in anhydrous dichloromethane (DCM) under nitrogen atmosphere at 0–25°C for 12–24 hours.
  • Yield optimization : Monitor reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate 7:3). Purify via column chromatography (≥90% purity) and confirm structure using 1^1H/13^13C NMR and HRMS .

Q. What characterization techniques are essential for confirming the structural integrity of 5-bromo-N-cyclobutyl-2-methylbenzamide?

Methodological Answer :

  • Spectroscopic analysis :
    • NMR : 1^1H NMR (CDCl₃, 400 MHz) should show peaks for the cyclobutyl group (δ 2.1–2.8 ppm, multiplet) and aromatic protons (δ 7.2–7.6 ppm). 13^13C NMR confirms the carbonyl (δ ~167 ppm) and bromine-substituted aromatic carbons .
    • Mass spectrometry : HRMS (ESI+) should match the molecular ion [M+H]⁺ (calculated for C₁₂H₁₃BrNO: 284.02 g/mol).
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions .

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer : The bromine atom at the 5-position enables participation in Suzuki-Miyaura or Buchwald-Hartwig couplings. Example protocol:

  • Suzuki coupling : Use Pd(PPh₃)₄ (5 mol%), arylboronic acid (1.2 eq.), and K₂CO₃ (2 eq.) in DMF/H₂O (3:1) at 80°C for 12 hours .
  • Challenges : Steric hindrance from the cyclobutyl group may reduce reaction efficiency. Optimize ligand choice (e.g., XPhos) to enhance catalytic activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.